Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic pyridazine derivative characterized by a complex heterocyclic framework. Its structure integrates a dihydrobenzo[d][1,4]dioxin moiety linked via a sulfonyloxy group to a pyridazine core, which is further substituted with an o-tolyl group and an ethyl ester. Its synthesis likely involves multi-step reactions, including sulfonation and esterification, with structural validation relying on advanced spectroscopic techniques such as NMR and mass spectrometry .
Properties
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyloxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O8S/c1-3-29-22(26)21-19(13-20(25)24(23-21)16-7-5-4-6-14(16)2)32-33(27,28)15-8-9-17-18(12-15)31-11-10-30-17/h4-9,12-13H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPWOJRZGUIYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899959-22-9) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 472.5 g/mol. The compound features a sulfonyl group, a dioxin moiety, and a pyridazine ring, contributing to its unique biological activities.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties . Studies have demonstrated its effectiveness against various human cancer cell lines, including colon cancer (HCT-116) and breast cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties . It exhibits activity against a range of bacterial strains and fungi. For instance, derivatives of this compound have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This property could make it a candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the structure can enhance its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyridazine ring | Alters binding affinity to targets |
| Variation in sulfonyl group | Influences solubility and bioavailability |
| Changes in the dioxin moiety | Affects stability and reactivity |
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Anticancer Studies : In vitro assays showed that this compound significantly reduced cell viability in HCT116 colon cancer cells by inducing apoptosis via caspase activation.
- Antimicrobial Testing : A series of experiments demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains. Its effectiveness was comparable to standard antibiotics.
Comparison with Similar Compounds
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
- Structural Features: Shares ester groups (diethyl) and a nitro-substituted aromatic ring but differs in the central heterocycle (imidazopyridine vs. pyridazine) and substituents (cyano, phenethyl vs. dihydrodioxin-sulfonyloxy, o-tolyl).
- Physical Properties : Melting point 243–245°C, yield 51% .
- Spectroscopic Data : ¹H NMR and ¹³C NMR profiles confirm regiochemical distinctions, particularly in aromatic and heterocyclic proton environments .
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 2d)
- Structural Features : Similar to 1l but includes a benzyl group instead of phenethyl. Comparatively, the target compound lacks a nitro group but incorporates a sulfonyloxy-dihydrodioxin system.
- Physical Properties : Melting point 215–217°C, yield 55% .
- Spectroscopic Data : Key differences in ¹H NMR shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) reflect divergent electronic environments due to sulfonyloxy vs. nitro groups .
Rapamycin Analogues (Compounds 1 and 7)
- Structural Features: Macrocyclic lactones vs. pyridazine-based structure. However, NMR comparisons (Figure 6 in ) reveal conserved chemical environments in non-substituted regions (e.g., positions 29–36 and 39–44), suggesting shared stability in core regions despite peripheral modifications.
- Spectroscopic Data: Overlapping ¹H NMR shifts in non-variable regions (δ 1.0–3.0 ppm for aliphatic protons) but divergent shifts in regions A and B due to sulfonyloxy and dihydrodioxin substituents .
Methodological Considerations in Structural Comparison
Graph-theoretical methods (as per ) are critical for comparing such complex molecules. The target compound’s sulfonyloxy-dihydrodioxin group introduces unique topological features that distinguish it from imidazopyridine derivatives (e.g., 1l, 2d). Bit-vector and fingerprint methods may inadequately capture these distinctions due to their reliance on fragment-based descriptors. In contrast, graph isomorphism approaches, despite computational intensity, better address stereoelectronic effects, as seen in NMR shift disparities between regions A/B in rapamycin analogues .
Research Findings and Limitations
- Key Insight : The sulfonyloxy-dihydrodioxin moiety in the target compound introduces steric and electronic effects absent in nitro- or benzyl-substituted analogues, as evidenced by NMR shifts and melting point variations .
- Limitations : Direct biological or kinetic data for the target compound are unavailable in the provided evidence. Comparisons rely on structural and spectroscopic proxies.
- Future Directions : Application of advanced graph-based similarity algorithms could enhance predictive modeling of this compound’s reactivity and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
